
H-Pro-Leu-Gly-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Leu-Gly-pNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis. These machines automate the repetitive steps of amino acid coupling and deprotection, significantly increasing the efficiency and scalability of peptide production .
Analyse Chemischer Reaktionen
Types of Reactions
H-Pro-Leu-Gly-pNA can undergo various chemical reactions, including:
Substitution: The nitro group on the p-nitroaniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically occurs under physiological conditions (pH 7.4, 37°C) using specific proteases.
Substitution: Nucleophilic substitution reactions may require basic conditions and nucleophiles such as amines or thiols.
Major Products
Wissenschaftliche Forschungsanwendungen
H-Pro-Leu-Gly-pNA is extensively used in scientific research for:
Enzyme Activity Assays: It serves as a chromogenic substrate for measuring the activity of proteolytic enzymes like DPP IV.
Drug Screening: It is used in screening assays to identify inhibitors of DPP IV, which are potential therapeutic agents for type 2 diabetes.
Biochemical Studies: Researchers use this compound to study the kinetics and mechanisms of enzyme-catalyzed reactions.
Wirkmechanismus
H-Pro-Leu-Gly-pNA exerts its effects primarily through its interaction with proteolytic enzymes. When used as a substrate for DPP IV, the enzyme cleaves the peptide bond between the glycine and p-nitroaniline moieties. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically at 405 nm. The rate of p-nitroaniline release is directly proportional to the enzyme activity, allowing for quantitative measurement .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Pro-pNA: Another chromogenic substrate for DPP IV, differing in the amino acid sequence.
Z-Gly-Pro-pNA: A variant with a carbobenzoxy (Z) protecting group.
Uniqueness
H-Pro-Leu-Gly-pNA is unique due to its specific amino acid sequence, which provides distinct substrate specificity and reactivity with certain proteolytic enzymes. This makes it particularly useful in assays targeting enzymes like DPP IV .
Eigenschaften
Molekularformel |
C19H27N5O5 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
N-[4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27N5O5/c1-12(2)10-16(23-19(27)15-4-3-9-20-15)18(26)21-11-17(25)22-13-5-7-14(8-6-13)24(28)29/h5-8,12,15-16,20H,3-4,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27) |
InChI-Schlüssel |
YJPZFGLGAPCFLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



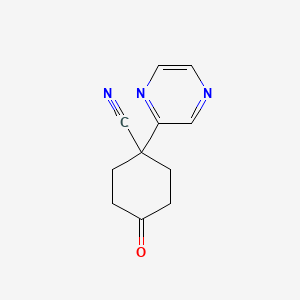

![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)


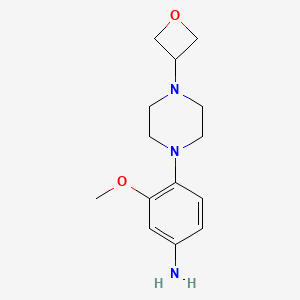
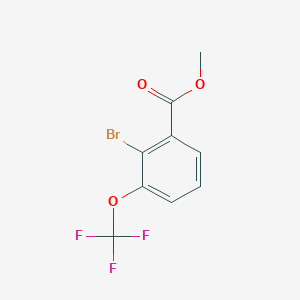
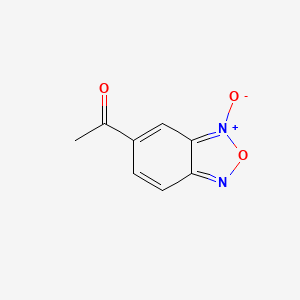
![Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B12085583.png)
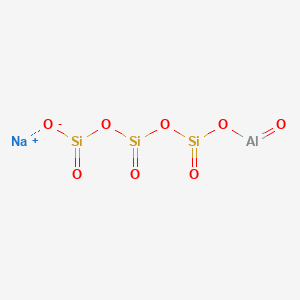
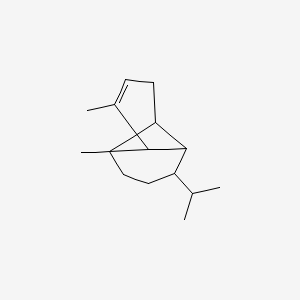
![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
